1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
3’-Amino-3’-deoxy-5-methyl-Uridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of medicinal chemistry due to its potential as an anticancer and antiviral agent. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxy-5-methyl-Uridine typically involves the modification of uridine. One common method includes the introduction of an amino group at the 3’ position and a methyl group at the 5’ position of the uridine molecule. This process often requires the use of protecting groups to ensure selective reactions at the desired positions. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps .
Industrial Production Methods
Industrial production of 3’-Amino-3’-deoxy-5-methyl-Uridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-3’-deoxy-5-methyl-Uridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various analogues of 3’-Amino-3’-deoxy-5-methyl-Uridine, each with unique biological activities. These products are often tested for their efficacy in inhibiting cancer cell growth and viral replication .
Scientific Research Applications
3’-Amino-3’-deoxy-5-methyl-Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for cancer and viral infections.
Mechanism of Action
The mechanism of action of 3’-Amino-3’-deoxy-5-methyl-Uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Another nucleoside analogue with similar properties but lacks the amino group at the 3’ position.
5-Methyluridine: Similar to 3’-Amino-3’-deoxy-5-methyl-Uridine but without the amino group at the 3’ position.
3’-Amino-3’-deoxyuridine: Lacks the methyl group at the 5’ position.
Uniqueness
3’-Amino-3’-deoxy-5-methyl-Uridine is unique due to the presence of both an amino group at the 3’ position and a methyl group at the 5’ position. This unique structure contributes to its potent antitumor and antiviral activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
WOUCZTLSFFROTQ-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O |
Origin of Product |
United States |
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